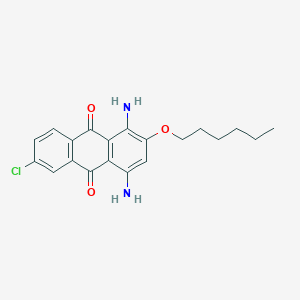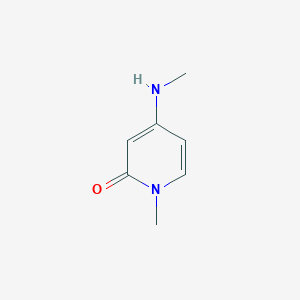
1-Methyl-4-(methylamino)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(methylamino)pyridin-2(1H)-one is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by a pyridine ring substituted with a methyl group at the 1-position and a methylamino group at the 4-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(methylamino)pyridin-2(1H)-one typically involves the reaction of 4-chloro-1-methylpyridin-2(1H)-one with methylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control of reaction conditions and higher yields compared to batch processes.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(methylamino)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-(methylamino)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(methylamino)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. The pathways involved may include inhibition of enzyme activity by binding to the active site or modulation of receptor activity through interaction with receptor proteins.
Comparison with Similar Compounds
1-Methyl-4-aminopyridin-2(1H)-one: Similar structure but lacks the methyl group on the amino substituent.
4-Methylamino-2-pyridone: Similar structure but lacks the methyl group on the pyridine ring.
1-Methyl-2-pyridone: Similar structure but lacks the methylamino group.
Uniqueness: 1-Methyl-4-(methylamino)pyridin-2(1H)-one is unique due to the presence of both the methyl and methylamino groups, which impart distinct chemical and physical properties. These substituents influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-methyl-4-(methylamino)pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-8-6-3-4-9(2)7(10)5-6/h3-5,8H,1-2H3 |
InChI Key |
NTFSFLJTYSOCLA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=O)N(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B13139218.png)
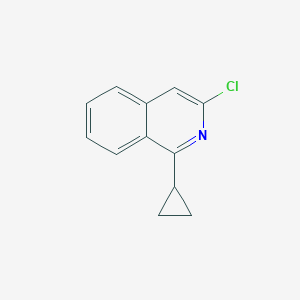
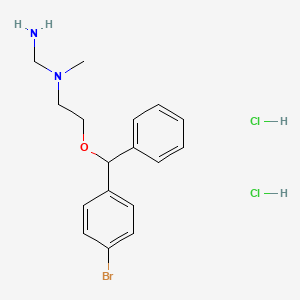

![4-(Chloromethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13139243.png)
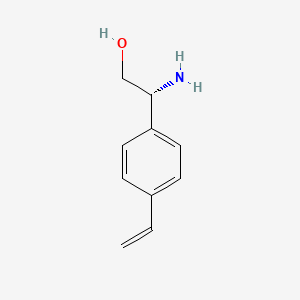

![2-Iodothiazolo[4,5-b]pyridine](/img/structure/B13139256.png)
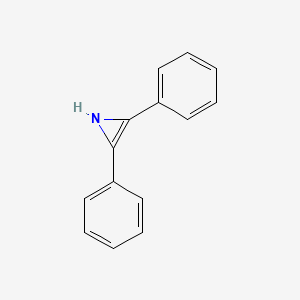


![5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13139283.png)

